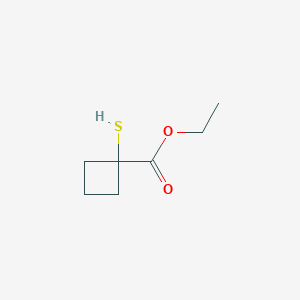
Ethyl1-mercaptocyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl1-mercaptocyclobutane-1-carboxylate is an organic compound characterized by a cyclobutane ring substituted with an ethyl ester and a mercapto group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl1-mercaptocyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with ethyl mercaptan in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic addition of the mercaptan to the carbonyl group, followed by esterification to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the mercapto group is converted to a sulfonic acid group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester and amide derivatives.
Aplicaciones Científicas De Investigación
Ethyl1-mercaptocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive mercapto group.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl1-mercaptocyclobutane-1-carboxylate involves its interaction with various molecular targets through its reactive mercapto group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and activity. The compound’s ester group can also undergo hydrolysis, releasing the active mercapto group in situ.
Comparación Con Compuestos Similares
- Ethyl 1-bromocyclobutanecarboxylate
- Cyclobutanecarboxylic acid
- Ethyl cyclobutanecarboxylate
Comparison: Ethyl1-mercaptocyclobutane-1-carboxylate is unique due to the presence of both an ester and a mercapto group on the cyclobutane ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that may only have one functional group. The mercapto group, in particular, provides additional reactivity and potential for forming covalent bonds with biological targets, making it a valuable compound in medicinal chemistry and biochemical research.
Propiedades
Fórmula molecular |
C7H12O2S |
|---|---|
Peso molecular |
160.24 g/mol |
Nombre IUPAC |
ethyl 1-sulfanylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H12O2S/c1-2-9-6(8)7(10)4-3-5-7/h10H,2-5H2,1H3 |
Clave InChI |
KSYHPKMYSPQQNU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCC1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


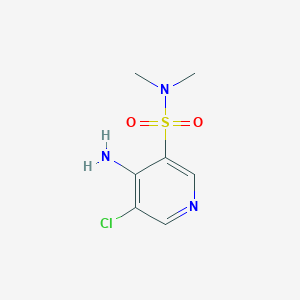

![2-(2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid](/img/structure/B15230850.png)
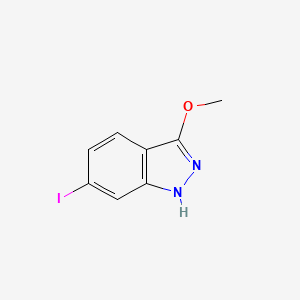
![6-bromo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B15230871.png)

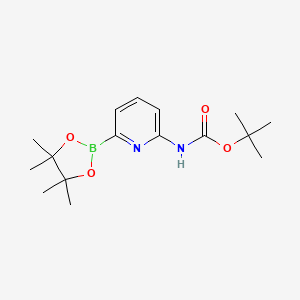
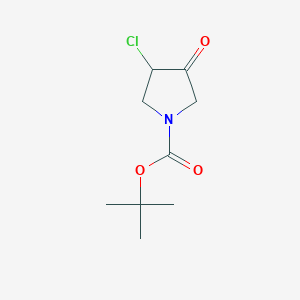
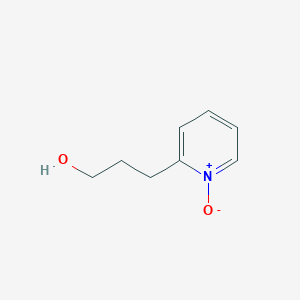
![Ethyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B15230904.png)
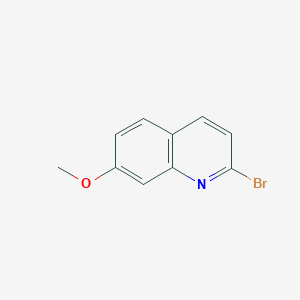
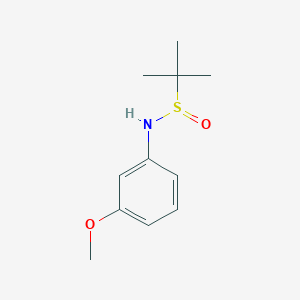
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}butanoic acid](/img/structure/B15230925.png)
![5-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B15230932.png)
